![molecular formula C12H9N3O3S2 B5630413 N-{[(3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5630413.png)
N-{[(3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions. For instance, the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, which shares a similar structure, were achieved through IR, H and C-NMR, mass spectrometry, and elemental analysis. The crystal structure was determined from single crystal X-ray diffraction data, highlighting the intricate process of synthesizing such compounds (Saeed et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds reveals detailed geometric arrangements, such as the strong intramolecular hydrogen bond observed in N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, which has significant implications for the compound's stability and reactivity (Saeed et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of N-{[(3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide and related compounds can be complex. For example, the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-l, l-diamines showcases the dynamic behavior of these compounds under certain conditions, suggesting a range of reactivity that could be exploited for various chemical applications (Argilagos et al., 1997).
properties
IUPAC Name |
N-[(3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S2/c16-11(10-5-2-6-20-10)14-12(19)13-8-3-1-4-9(7-8)15(17)18/h1-7H,(H2,13,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCCAPYMWBZDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide |
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